3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene (3‑MeO‑AMDA; CAS 1075741‑20‑6) is a conformationally constrained diarylalkyl amine that functions as an antagonist at the serotonin 5‑HT2A receptor. It belongs to the 9‑aminomethyl‑9,10‑dihydroanthracene (AMDA) chemotype, a class discovered by Westkaemper and colleagues as an ‘unlikely’ but highly selective 5‑HT2A antagonist scaffold.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 1075741-20-6
Cat. No. B3061422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-9-aminomethyl-9,10-dihydroanthracene
CAS1075741-20-6
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN
InChIInChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3
InChIKeyDTEPCKRLYVEVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene (CAS 1075741-20-6): A Position-Optimized 5‑HT2A Receptor Antagonist Scaffold


3-Methoxy-9-aminomethyl-9,10-dihydroanthracene (3‑MeO‑AMDA; CAS 1075741‑20‑6) is a conformationally constrained diarylalkyl amine that functions as an antagonist at the serotonin 5‑HT2A receptor [1]. It belongs to the 9‑aminomethyl‑9,10‑dihydroanthracene (AMDA) chemotype, a class discovered by Westkaemper and colleagues as an ‘unlikely’ but highly selective 5‑HT2A antagonist scaffold [2]. The 3‑methoxy substituent distinguishes it from the parent AMDA by conferring a 2.7‑fold improvement in binding affinity, making it the highest‑affinity monosubstituted AMDA congener reported in the primary structure‑activity relationship (SAR) study [3].

Why Generic 5‑HT2A Ligands Cannot Substitute for 3‑Methoxy‑AMDA in SAR and Selectivity Studies


The methoxy‑substituted AMDA series exhibits an extreme positional sensitivity at the 5‑HT2A receptor: moving the methoxy group from the 3‑position to the 1‑, 2‑, or 4‑position causes affinity losses ranging from 16‑fold to 182‑fold [1]. This hypersensitivity means that any attempt to replace 3‑MeO‑AMDA with a ‘close’ positional isomer or the unsubstituted parent AMDA (Ki = 20 nM) will yield quantitatively different pharmacological profiles. Furthermore, unlike prototypical 5‑HT2A antagonists such as ketanserin, the AMDA scaffold lacks significant affinity for dopamine D2 receptors and monoamine transporters, a selectivity feature critical for experiments where off‑target dopaminergic or transporter activity would confound interpretation [2]. These structure‑driven distinctions make generic substitution scientifically unreliable.

3-Methoxy-9-aminomethyl-9,10-dihydroanthracene: Quantitative Differentiation Evidence for Procurement Decision‑Making


2.7‑Fold Higher 5‑HT2A Affinity Versus Parent AMDA in Head‑to‑Head Radioligand Binding

In competitive radioligand binding assays using [³H]ketanserin at cloned human 5‑HT2A receptors, 3‑methoxy‑AMDA (compound 4) achieved a Ki of 7.5 nM, representing a 2.7‑fold improvement over the parent compound AMDA (Ki = 20 nM) measured under identical experimental conditions within the same study [1]. This affinity gain is attributed to a productive hydrogen‑bond interaction between the 3‑methoxy oxygen and hydrogen‑bond‑donating sidechains in the receptor binding pocket [1].

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

16‑Fold to 182‑Fold Affinity Advantage Over Other Positional Methoxy Isomers of AMDA

The systematic positional scan of methoxy‑AMDA isomers reveals that 3‑MeO‑AMDA (Ki = 7.5 nM) is the only congener with improved affinity relative to AMDA. 4‑MeO‑AMDA shows a 16.5‑fold lower affinity (Ki = 124 nM), while 1‑MeO‑AMDA (Ki = 1158 nM) and 2‑MeO‑AMDA (Ki = 1367 nM) exhibit 154‑fold and 182‑fold reductions, respectively [1]. Molecular docking studies indicate that only the 3‑methoxy oxygen can form productive hydrogen bonds with key receptor sidechains; the 1‑, 2‑, and 4‑methoxy isomers lack this interaction capability [1].

Positional isomer SAR 5-HT2A receptor Methoxy substitution

Chemotype‑Inherent Selectivity Against Dopamine D2 and Monoamine Transporters

The AMDA chemotype from which 3‑MeO‑AMDA derives possesses an unusual selectivity fingerprint: AMDA binds 5‑HT2A with Ki = 20 nM and 5‑HT2C with Ki = 43 nM, while showing negligible affinity for dopamine D2 receptors (Ki > 10,000 nM), the serotonin transporter (Ki > 10,000 nM), and the norepinephrine transporter (Ki > 10,000 nM) [1]. This is in stark contrast to the tricyclic antidepressant imipramine, which is non‑selective across these targets. Although direct selectivity profiling of 3‑MeO‑AMDA itself has not been published, the methoxy substitution primarily modulates 5‑HT2A affinity without introducing structural features associated with D2 or transporter binding [2].

Receptor selectivity Off-target profiling Dopamine D2 receptor

Functional 5‑HT2A Antagonism Confirmed for the AMDA Chemotype

The parent compound AMDA has been functionally characterized as a 5‑HT2A receptor antagonist via phosphoinositide hydrolysis assays, where it blocked serotonin‑stimulated inositol phosphate accumulation [1]. This functional antagonism is the mechanistic basis for the chemotype's pharmacological activity and is expected to be retained by 3‑MeO‑AMDA given its enhanced binding affinity and conserved binding mode predicted by molecular docking [2]. Direct functional data for 3‑MeO‑AMDA are not yet published, but the improved Ki of 7.5 nM (vs 20 nM for AMDA) predicts a leftward shift in functional potency if antagonism is competitive.

Functional antagonism 5-HT2A receptor Phosphoinositide hydrolysis

Distinct Binding Mode from Classical 5‑HT2A Antagonists Enables Novel Pharmacophore Exploration

Homology modeling and molecular docking studies demonstrate that AMDA derivatives, including 3‑MeO‑AMDA, occupy a binding site within the 5‑HT2A receptor that is distinct from that of classical antagonists such as ketanserin [1]. The AMDA scaffold's diaryl fold angle and amine geometry are inconsistent with existing 5‑HT2A antagonist pharmacophore models derived from ketanserin‑like ligands [2]. Specifically, docking of (R)-3‑MeO‑AMDA and (S)-3‑MeO‑AMDA into both agonist‑preferring (Site 1) and antagonist‑preferring (Site 2) receptor models revealed that only the higher‑affinity 3‑methoxy isomer forms productive hydrogen bonds with receptor sidechains (e.g., S159³.³⁶, T160³.³⁷, S239⁵.⁴³), while lower‑affinity positional isomers fail to replicate these interactions [1].

Binding mode Molecular docking 5-HT2A pharmacophore

Optimal Research and Industrial Use Cases for 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene Based on Quantitative Evidence


High-Potency 5-HT2A Competitive Binding Probe for Receptor Occupancy Studies

With a Ki of 7.5 nM at human 5‑HT2A receptors [1], 3‑MeO‑AMDA is the highest‑affinity monosubstituted AMDA congener available. It can serve as a radioligand displacement probe or reference antagonist in competition binding assays where sub‑10 nM potency is required to define receptor occupancy curves. Its 2.7‑fold advantage over AMDA (Ki = 20 nM) reduces the mass of compound required per assay well, directly translating to cost‑efficiency and reduced solvent exposure for cell‑based formats.

Positional SAR Control Compound for Methoxy‑Substituted AMDA Library Screening

Because 3‑MeO‑AMDA is the only positional isomer that improves 5‑HT2A affinity over AMDA (4‑MeO: Ki = 124 nM; 1‑MeO: Ki = 1158 nM; 2‑MeO: Ki = 1367 nM) [1], it functions as an essential positive control in any SAR campaign exploring substituent effects on the dihydroanthracene scaffold. Purchasing the full panel of positional isomers alongside 3‑MeO‑AMDA enables quantitative benchmarking of novel analogs against a characterized affinity gradient spanning two orders of magnitude.

5‑HT2A‑Selective Pharmacology Studies Requiring Minimal D2 and Transporter Interference

The AMDA chemotype, including 3‑MeO‑AMDA, is distinguished from tricyclic ligands like imipramine and cyproheptadine by its extreme selectivity against dopamine D2 receptors (Ki > 10,000 nM for AMDA; >500‑fold window) and monoamine transporters (SERT, NET: Ki > 10,000 nM) [2]. This makes 3‑MeO‑AMDA a preferred tool compound for functional studies—such as phosphoinositide turnover or β‑arrestin recruitment assays—where dopaminergic or transporter‑mediated artifacts must be rigorously excluded.

Molecular Modeling and Docking Studies Leveraging an Orthogonal 5‑HT2A Pharmacophore

3‑MeO‑AMDA binds the 5‑HT2A receptor in a manner distinct from ketanserin‑type antagonists, as shown by its productive hydrogen‑bond interactions with residues S159³.³⁶, T160³.³⁷, and S239⁵.⁴³ in homology models [1]. This structural orthogonality makes 3‑MeO‑AMDA valuable for computational chemistry groups developing or validating new 5‑HT2A pharmacophore models, receptor ensemble docking protocols, or structure‑based virtual screening campaigns that require ligands with non‑ketanserin binding topologies.

Quote Request

Request a Quote for 3-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.